![molecular formula C11H14N2O3 B12563642 Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate CAS No. 184579-16-6](/img/structure/B12563642.png)
Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a hydroxy group, and a phenyldiazenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate typically involves the esterification of 2-hydroxy-2-[(E)-phenyldiazenyl]propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenyldiazenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Formation of 2-oxo-2-[(E)-phenyldiazenyl]propanoate
Reduction: Formation of ethyl 2-hydroxy-2-(phenylamino)propanoate
Substitution: Formation of various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and diazotization reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals. Its unique structure may offer advantages in drug design and delivery.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments. Its chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyldiazenyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways. The ester group can be hydrolyzed by esterases, releasing the active components that interact with cellular targets.
Comparison with Similar Compounds
Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate can be compared with other similar compounds, such as:
Ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate: Similar ester structure but with a phenoxy group instead of a phenyldiazenyl group.
Ethyl 2-hydroxy-2-(4-nitrophenyl)propanoate: Contains a nitrophenyl group, which imparts different chemical reactivity and biological activity.
Ethyl 2-hydroxy-2-(4-methylphenyl)propanoate: Features a methylphenyl group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its phenyldiazenyl group, which offers distinct redox properties and potential biological activities not found in the other similar compounds.
Properties
CAS No. |
184579-16-6 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-phenyldiazenylpropanoate |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-10(14)11(2,15)13-12-9-7-5-4-6-8-9/h4-8,15H,3H2,1-2H3 |
InChI Key |
YPQYCPWUWSZYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(N=NC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


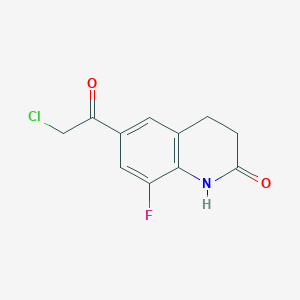
![2'-Chloro-6'-methoxy-4'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B12563565.png)
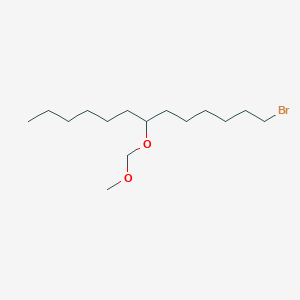
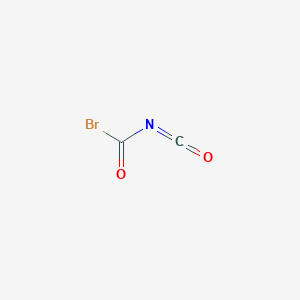
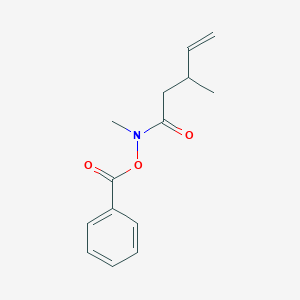
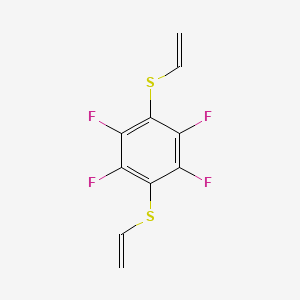
![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
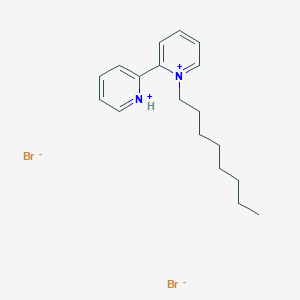
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(methanesulfonyl)-L-alanine](/img/structure/B12563619.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
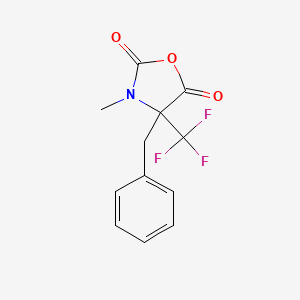
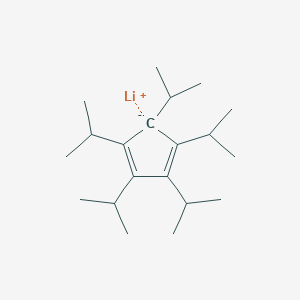
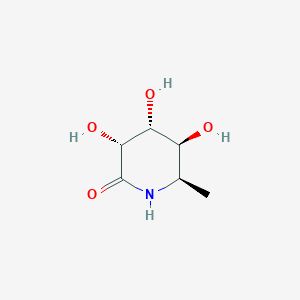
![2-(Thiophen-2-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12563651.png)
